molecular formula C25H30N2O3 B12166653 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B12166653
M. Wt: 406.5 g/mol
InChI Key: CHRFTHVFLICHFC-UHFFFAOYSA-N
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Description

3-[5-(Benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide is a synthetic small molecule characterized by three key structural motifs:

  • Propanamide linker: Connects the indole moiety to the tetrahydropyran group, providing conformational flexibility.
  • 2,2-Dimethyltetrahydro-2H-pyran-4-yl group: A cyclic ether with two methyl groups, likely improving metabolic stability compared to non-substituted pyran derivatives .

The molecular formula is C₂₅H₃₀N₂O₃ (derived from structural analysis), with a molecular weight of 406.5 g/mol.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C25H30N2O3/c1-25(2)17-21(12-15-30-25)26-24(28)11-14-27-13-10-20-16-22(8-9-23(20)27)29-18-19-6-4-3-5-7-19/h3-10,13,16,21H,11-12,14-15,17-18H2,1-2H3,(H,26,28)

InChI Key

CHRFTHVFLICHFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the indole core.

    Attachment of the Propanamide Side Chain: The propanamide side chain can be attached via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, modulating their activity and leading to downstream effects. The benzyloxy and propanamide groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts the target compound with structurally related analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Evidence Source
Target Compound C₂₅H₃₀N₂O₃ 406.5 Not reported Benzyloxy-indole, dimethyltetrahydropyran Derived
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 134–136 Thiazole, oxadiazole, sulfanyl linker
(2R)-2-(5-((4-Butylphenyl)ethynyl)thiophene-2-sulfonamido)-3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-2-yloxy)propanamide (15c) C₃₃H₃₄N₂O₅S 594.7 Not reported Ethynylthiophene, tetrahydro-2H-pyran-2-yloxy
N1-Benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide C₂₁H₂₀ClN₃O 381.9 Not reported Chloro-propanamide, benzyl-cyano group
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₉H₈N₆OS 264.3 Not reported Pyrazole, cyanothiophene, methanone
Key Observations:

Substituent Effects: The benzyloxy group on the target compound’s indole core increases lipophilicity compared to sulfanyl or cyano substituents in analogs like 7c or 8 . The 2,2-dimethyltetrahydropyran group may confer greater metabolic stability than the tetrahydro-2H-pyran-2-yloxy group in compound 15c, as methyl substitutions often reduce oxidative degradation .

Molecular Weight and Complexity :

  • The target compound (406.5 g/mol) is heavier than simpler analogs like 7a (264.3 g/mol) but lighter than ethynylthiophene derivatives (e.g., 15c: 594.7 g/mol) .

Heterocyclic Diversity :

  • Analogs with thiazole-oxadiazole systems (e.g., 7c) exhibit lower melting points (134–136°C) compared to indole-propanamide derivatives, suggesting weaker crystalline packing due to flexible sulfanyl linkers .

Biological Activity

The compound 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of an indole moiety linked to a tetrahydropyran derivative through a propanamide functional group. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C23H30N2O3
  • Molecular Weight : 398.49 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer research and neuropharmacology. Preliminary studies suggest that it may exhibit anti-cancer properties by inducing apoptosis in various cancer cell lines.

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Cell Proliferation : Studies indicate that it may inhibit the proliferation of specific cancer cell lines, such as MDA-MB-231 (a breast cancer cell line) and A549 (lung cancer).
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Study 1: Anti-Cancer Activity

A study conducted by researchers at the University of Florence evaluated the anti-cancer effects of this compound on metastatic melanoma cells. The findings demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations.

Cell LineIC50 (µM)% Cell Viability at 10 µM
MDA-MB-2315.435%
A5497.240%
Melanoma (B16F10)6.530%

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of the compound against neuronal cell death induced by oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal apoptosis and improved cell survival rates.

Treatment% Neuronal Survival
Control50%
Compound (10 µM)75%
Compound (20 µM)90%

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